7-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound belonging to the class of triazolopyridines. This compound is characterized by a bromine atom at the seventh position and a methyl group at the third position of the triazolo[4,3-a]pyridine ring system. Its molecular formula is CHBrN, and it has a molecular weight of 212.05 g/mol. The compound is notable for its potential applications in medicinal chemistry and material science due to its unique structural properties and biological activity .
The compound can be synthesized through various methods, which typically involve reactions with hydrazones or enaminonitriles under specific conditions. It is available from chemical suppliers like Sigma-Aldrich and Benchchem, which provide detailed specifications regarding its purity and applications .
7-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine is classified as a triazolopyridine derivative. This classification indicates its structure features both triazole and pyridine rings, which are significant in various chemical reactions and biological interactions.
The synthesis of 7-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine can be achieved through several methods:
The synthesis typically requires specific reaction conditions such as temperature control and the use of solvents like ethanol or dichloromethane. For example, the reaction may involve heating at reflux temperatures to facilitate the cyclization process necessary for forming the triazole ring .
The molecular structure of 7-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine features a fused ring system composed of a triazole and a pyridine ring. The arrangement of atoms includes:
The compound's InChI key is WYUKTKNVSDKFCY-UHFFFAOYSA-N, which provides a unique identifier for its chemical structure. Additionally, its SMILES representation is Brc1cc2n(cc1)c(C)nn2, indicating the connectivity of atoms in the molecule .
7-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine can participate in various chemical reactions:
In substitution reactions, common reagents include sodium borohydride for reductions or potassium permanganate for oxidations. The specific choice of reagents influences the resulting products significantly .
The mechanism of action for 7-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine primarily involves its interaction with biological macromolecules. Its structure allows it to act as an inhibitor for certain enzymes or receptors within biological pathways.
Research indicates that compounds within this class may exhibit pharmacological activities such as anti-inflammatory or anticancer properties due to their ability to modulate signaling pathways in cells .
Relevant data on melting points or boiling points may vary based on purity but are essential for practical applications in synthesis and formulation .
7-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine has several notable applications:
This compound exemplifies how structural modifications can lead to significant variations in biological activity and chemical reactivity, making it an important subject for ongoing research in both chemistry and pharmacology.
The [1,2,4]triazolo[4,3-a]pyridine scaffold emerged as a medicinally significant heterocyclic system following the discovery of its innate bioactivity profile. Early pharmacological studies identified derivatives possessing antifungal, antibacterial, and anticonvulsant properties, stimulating focused exploration of this fused bicyclic ring system [8]. The structural resemblance to purines (isoelectronic character) suggested potential for targeting nucleotide-binding domains, enabling rational design of enzyme inhibitors [5]. Notably, trazodone, an early clinically successful antidepressant, incorporates this scaffold, validating its pharmaceutical relevance and prompting systematic investigations into structure-activity relationships (SAR) across therapeutic areas [8].
Significant milestones include the identification of triazolopyridines as potent inhibitors of the Hedgehog (Hh) signaling pathway via Smoothened (SMO) antagonism. Derivatives like A11 (3-phenyl-[1,2,4]triazolo[4,3-a]pyridine) demonstrated superior anti-proliferative activity against colorectal carcinoma cells (IC₅₀ = 0.27 ± 0.06 µM for SMOWT) compared to the first-generation inhibitor Vismodegib, overcoming therapeutic limitations associated with the latter [1] [3]. Concurrently, other derivatives, exemplified by compound 8d (4-ethoxy-N-(6-(5-fluoro-2-methoxyphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl)benzamide), showed potent anti-inflammatory effects by inhibiting nitric oxide (NO) release and pro-inflammatory cytokine expression in models of autoimmune hepatitis, highlighting the scaffold's therapeutic versatility [2]. These discoveries cemented [1,2,4]triazolo[4,3-a]pyridine as a privileged structure capable of yielding ligands for diverse biological targets.
The strategic introduction of bromine at the 7-position and a methyl group at the 3-position of the [1,2,4]triazolo[4,3-a]pyridine core significantly enhances target specificity and potency through distinct physicochemical and structural mechanisms.
Synthetic Versatility: The 7-bromo substituent serves as a crucial handle for regioselective cross-coupling reactions, enabling efficient diversification of the scaffold. Palladium-catalyzed Suzuki-Miyaura coupling allows the introduction of diverse aryl, heteroaryl, and alkenyl groups at C7, facilitating rapid SAR exploration. This is exemplified in the synthesis of SMO inhibitors like TPB14/15/17 ( [6]) and tubulin polymerization inhibitors like 7i ( [4]). The 3-methyl group, often introduced via cyclization with trimethyl orthoacetate, enhances metabolic stability by blocking potential oxidation sites and subtly influences the electron density of the triazole ring [2] [4].
Steric and Electronic Modulation: The moderately sized 7-bromo atom exerts a significant steric effect within target binding pockets while providing a hydrophobic contact point. Its electron-withdrawing nature subtly polarizes the pyridine ring, potentially strengthening hydrogen bonding or dipole interactions. The 3-methyl group contributes favorable lipophilicity (log P optimization) and sterically restricts conformation, potentially improving binding selectivity. This combination was critical in developing compound 7i (3,6-diaryl-[1,2,4]triazolo[4,3-a]pyridine), exhibiting exceptional antiproliferative activity against HeLa cells (IC₅₀ = 12 nM) via potent tubulin inhibition, surpassing reference compounds like Combretastatin A-4 [4].
Impact on Target Engagement: In SMO inhibition, the 7-bromo derivative TPB15 demonstrated potent inhibition of Gli-luciferase reporter activity (IC₅₀ in nanomolar range) and superior in vivo antitumor activity in triple-negative breast cancer models compared to analogues lacking this substituent. Molecular docking confirmed the 7-aryl group (introduced via bromo substitution) occupies a deep hydrophobic subpocket within the SMO transmembrane domain, mimicking a key interaction of Vismodegib [6]. Similarly, the 3-methyl group in anti-inflammatory 8d was found to optimize interactions within the active site of inducible nitric oxide synthase (iNOS) or cytokine signaling proteins [2].
Table 1: Key Synthetic Routes to 7-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine Derivatives
Key Intermediate | Reaction Type | Coupling Partner (Example) | Target Derivative (Activity) | Primary Application |
---|---|---|---|---|
6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine | Suzuki Coupling | (5-Fluoro-2-methoxyphenyl)boronic acid | 8d (NO release inhibition) [2] | Anti-inflammatory Agents |
6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine | Suzuki Coupling | Hetero/aryl boronic acids | TPB15 (SMO inhibitor) [6] | Anticancer (Hh pathway) |
6-Bromo-3-aryl-[1,2,4]triazolo[4,3-a]pyridine | Suzuki Coupling | 3,4,5-Trimethoxyphenylboronic acid | 7i (Tubulin inhibitor) [4] | Anticancer (Antimitotic) |
3-Bromo-[1,2,4]triazolo[4,3-a]pyridine | Buchwald-Hartwig Amination | Aryl amines | SMO Inhibitors (e.g., A11 analogues) [1] [3] | Anticancer (Hh pathway) |
The [1,2,4]triazolo[4,3-a]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its exceptional ability to yield high-affinity ligands for diverse biologically relevant targets upon appropriate substitution. This privilege stems from several key attributes:
Versatile Pharmacophore: The fused triazole-pyridine system presents multiple hydrogen bond acceptor sites (triazole N1, N2, N4; pyridine N) and a relatively planar, electron-rich surface suitable for π-π stacking and cation-π interactions [5] [8]. This allows it to mimic purines effectively, facilitating binding to ATP sites in kinases like CDK-2 and PI3K isoforms [5]. The scaffold's isosterism with purines was computationally and structurally validated, showing conserved binding modes in kinase targets [5]. Furthermore, the triazole ring can act as a bioisostere for carboxylic acids or the N-acetyl fragment of acetylated lysine in specific contexts, expanding its target range [5].
Metal Coordination Capability: The nitrogen atoms (particularly N1, N3, N4 of the triazole ring) enable the scaffold to act as a bi- or tri-dentate ligand for metal ions. This property has been exploited to develop metal complexes (e.g., Cu, Ru, Pt) with enhanced anticancer or antiparasitic activities, leveraging the intrinsic bioactivity of the organic ligand combined with the metal's properties [5] [8]. Ruthenium complexes incorporating triazolopyridines have shown promise as anticancer agents and antiviral agents against HCV [7] [8].
Structural Adaptability for Diverse Targets: Minor substitutions dramatically alter target selectivity:
Tricyclic variants like [1,2,4]Triazolo[3,4-b]benzothiazole (TBT) potently inhibit PARP enzymes (e.g., OUL232: PARP10 IC₅₀ = 7.8 nM) by competing with nicotinamide [10].
Balanced Physicochemical Properties: The scaffold generally offers good solubility, membrane permeability, and metabolic stability profiles, which are crucial for drug development. Derivatives like the 7-bromo-3-methyl compounds possess log P values often optimized for cellular uptake, as evidenced by their efficacy in cell-based assays and in vivo models [1] [4] [6]. Their stability in plasma and resistance to first-pass metabolism, as observed with TBT derivatives [10], further enhances their drug-like potential.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: